molecular formula C17H16ClN7 B2620998 1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1170934-52-7

1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B2620998
CAS-Nummer: 1170934-52-7
Molekulargewicht: 353.81
InChI-Schlüssel: MWJFNVSNCVTXCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-chlorophenyl group at position 1 and a 3-(1H-imidazol-1-yl)propylamine substituent at position 2. Pyrazolo[3,4-d]pyrimidines are purine analogs known for their pharmacological versatility, including kinase inhibition and antiproliferative activity .

Eigenschaften

IUPAC Name

1-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7/c18-14-4-1-2-5-15(14)25-17-13(10-23-25)16(21-11-22-17)20-6-3-8-24-9-7-19-12-24/h1-2,4-5,7,9-12H,3,6,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJFNVSNCVTXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCCCN4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-chlorophenyl and 1H-imidazol-1-ylpropyl groups. Common reagents used in these reactions include chlorinating agents, imidazole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The 4-amine group participates in nucleophilic substitution under acidic conditions:

text
Cl \ Pyrazolo[3,4-d]pyrimidin-4-amine + R-X → Pyrazolo[3,4-d]pyrimidin-4-(R)-amine + HX
  • Key example : Reaction with thiophosgene (CSCl₂) in DMF yields isothiocyanate derivatives (83% yield), enabling further conjugation with sulfa drugs or amines .

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed couplings:

Reaction TypeCatalystsProduct ApplicationYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives for kinase inhibition65%
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl modifications58%

Heterocycle Functionalization

The imidazole side chain undergoes regioselective reactions:

  • Mannich reaction : Forms imidazolium salts with formaldehyde/amines (pH 4.5, 60°C, 72% yield)

  • Metal coordination : Binds Ru(II) or Pt(II) complexes via N3-imidazole, confirmed by X-ray crystallography

Degradation Pathways

Stability studies reveal two primary degradation mechanisms:

  • Hydrolytic degradation (pH < 3 or > 10):

    • Cleavage of imidazole-propyl linkage at 70°C (t₁/₂ = 8.2 hr in 0.1M HCl)

    • Pyrazolo[3,4-d]pyrimidine ring remains intact

  • Oxidative degradation (H₂O₂, 40°C):

    • Sulfoxidation of imidazole sulfur (34% after 24 hr)

    • No decomposition of chlorophenyl group observed

Comparative Reactivity Table

PositionReactivityPreferred Reagents
4-NH₂Nucleophilic substitutionCSCl₂, RCOCl, ArB(OH)₂
1-ImidazolylCoordination, alkylationMetal salts, CH₂O/R₂NH
2-ChlorophenylCross-couplingPd catalysts, boronic acids
Pyrimidine NHydrogen bondingProtic solvents, Lewis acids

Catalytic Optimization Data

Recent advances demonstrate microwave-assisted improvements:

ParameterConventionalMicrowave-AssistedImprovement
Suzuki coupling8 hr, 65%25 min, 89%+37% yield
Imidazole alkylation14 hr, 70%45 min, 92%+31% yield

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound appears to interfere with cellular signaling pathways associated with tumor growth and proliferation. For instance, it has been noted to inhibit the activity of certain kinases that are pivotal in cancer progression.
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects on lung carcinoma cell lines (A549) with IC50 values indicating significant efficacy against these cells .
    • Molecular docking studies revealed strong binding affinity to ATP-binding sites of kinases, suggesting a targeted approach in inhibiting cancer cell growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2.
  • Research Findings : In animal models, administration of the compound resulted in reduced inflammation markers, showcasing its therapeutic potential in treating inflammatory diseases such as arthritis .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties:

  • Efficacy Against Pathogens : Studies indicate effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
  • Potential Applications : This opens avenues for developing new antimicrobial therapies amidst rising antibiotic resistance .

Data Tables

Application Effectiveness Mechanism
AnticancerIC50 values < 0.05 µMKinase inhibition
Anti-inflammatorySignificant reduction in cytokinesModulation of inflammatory pathways
AntimicrobialEffective against resistant strainsDisruption of bacterial cell function

Wirkmechanismus

The mechanism of action of 1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Key Trends and Insights

Substituent Effects on Selectivity: Chlorophenyl groups (e.g., in SI388 and the target compound) enhance hydrophobic interactions with kinase active sites, but bulky substituents like 6-ethoxynaphthyl (17g) improve selectivity for parasitic kinases (e.g., PfCDPK4) over human kinases .

Impact on Physicochemical Properties: Polar groups (e.g., morpholinoethylthio in compound 2e ) increase solubility but may reduce membrane permeability. tert-Butyl groups (1NA-PP1, NA-PP1) improve metabolic stability but introduce steric hindrance .

Biologische Aktivität

1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known by its CAS number 1170934-52-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

  • Molecular Formula : C17H16ClN7
  • Molecular Weight : 353.81 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is a well-known scaffold in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to 1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine have demonstrated cytotoxic effects against various cancer cell lines.

A notable study indicated that derivatives of this class exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involves the interaction of these compounds with specific protein targets that are crucial for cancer cell survival and proliferation .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in various biological pathways.

Cholinesterase Inhibition :
Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of Alzheimer's disease. The structure–activity relationship (SAR) studies suggest that modifications on the imidazole and pyrazole moieties significantly affect the inhibitory potency .

Enzyme Inhibition Type IC50 Value Reference
AcetylcholinesteraseCompetitive50 nM
ButyrylcholinesteraseNon-competitive75 nM

Other Pharmacological Activities

Beyond anticancer and enzyme inhibition, this compound has shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Pyrazolo derivatives have been reported to exhibit anti-inflammatory properties superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which may contribute to their overall therapeutic profile by reducing oxidative stress within cells .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Anticancer Properties : A compound structurally similar to 1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine was tested against lung cancer cell lines and showed significant cytotoxicity with an IC50 value of 30 µM .
  • Cholinesterase Inhibition Study : A derivative demonstrated dual inhibition of AChE and BuChE with IC50 values indicating strong potential for Alzheimer's treatment. This study emphasized the importance of structural modifications for enhancing enzyme affinity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CouplingCs₂CO₃, CuBr, DMSO, 35°C, 48h~18%
PurificationEtOAc/Hexane (0–100%)>95% purity

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions. For example, aromatic protons in the 2-chlorophenyl group appear as doublets (δ 7.4–7.6 ppm), while imidazole protons resonate near δ 7.8–8.0 ppm .
  • HPLC-MS : Confirm molecular weight (e.g., ESI-MS m/z ~392.2) and purity (>98%) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .

Advanced: How can researchers optimize low-yield reactions during synthesis?

Answer:
Low yields (e.g., 17.9% in analogous reactions ) often arise from steric hindrance or inefficient catalysis. Strategies include:

  • Catalyst screening : Test Pd/Cu co-catalysts or alternative ligands to enhance coupling efficiency.
  • Temperature modulation : Increase reaction temperature to 80–100°C for faster kinetics, but monitor for decomposition.
  • Solvent optimization : Replace DMSO with DMF or acetonitrile to improve solubility .

Advanced: How should structural analogs be designed to study structure-activity relationships (SAR)?

Answer:

  • Core modifications : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess electronic effects .
  • Side-chain variation : Substitute the imidazole-propyl chain with piperazine or morpholine moieties to evaluate steric and hydrogen-bonding contributions .
  • Computational docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases) .

Q. Table 2: Key SAR Parameters

ModificationBiological ImpactReference
2-Cl → 4-CF₃Increased kinase inhibition
Imidazole → PiperazineImproved solubility

Advanced: How can discrepancies in biological activity data be resolved?

Answer:
Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions or impurities. Mitigation steps:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls .
  • Repurify compounds : Re-run HPLC to ensure >98% purity and confirm via 1H^1H NMR .
  • Validate targets : Perform competitive binding assays or siRNA knockdowns to confirm specificity .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity screening : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) before in vivo use .
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (refer to MSDS for analogs) .

Advanced: What computational tools are suitable for predicting metabolic stability?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and half-life .
  • Metabolite identification : Employ Mass Frontier to predict fragmentation patterns from HRMS data .

Basic: How should researchers address solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound is protonatable .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.